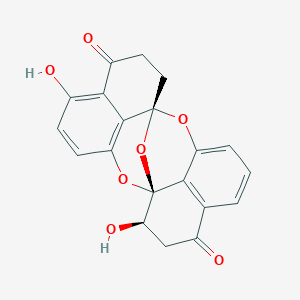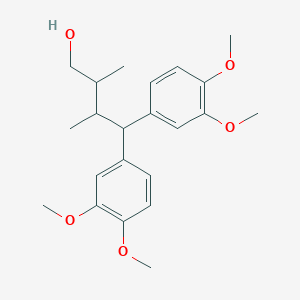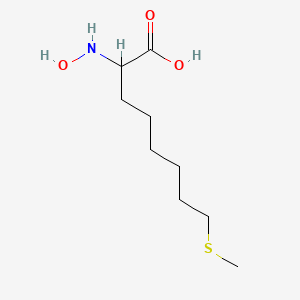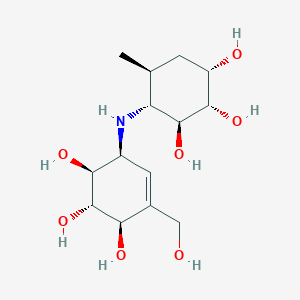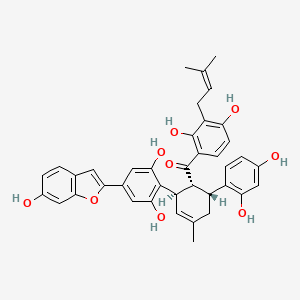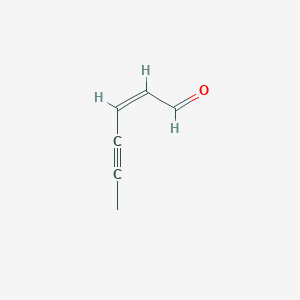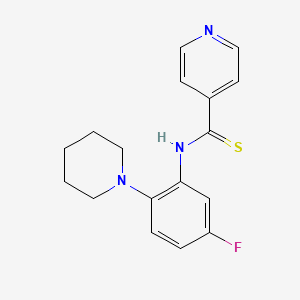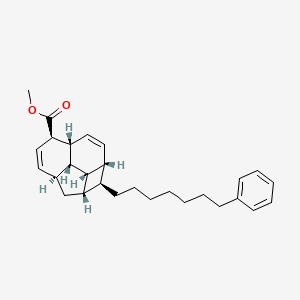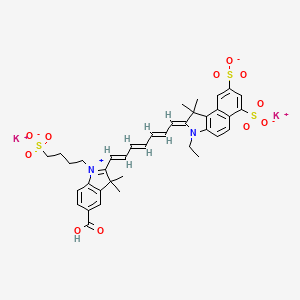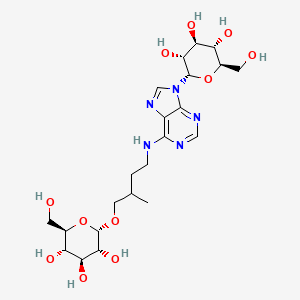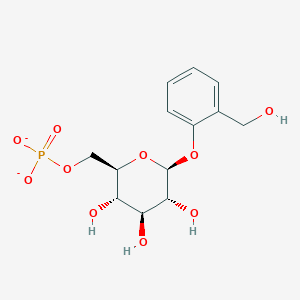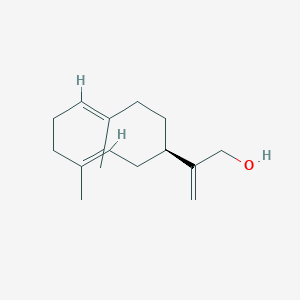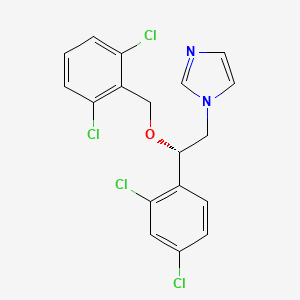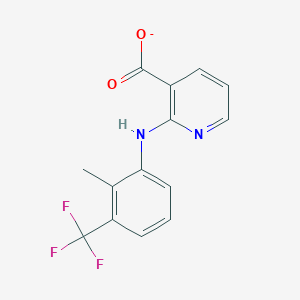![molecular formula C20H24N2O B1261743 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1261743.png)
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide is a synthetic compound known for its potential pharmacological properties. It has been studied for its ability to modulate ion channels, particularly the KCNQ2 channels, which are involved in neuronal excitability .
准备方法
The synthesis of 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide typically involves a multi-step process. One common method includes the reaction of 2-phenylbutanoyl chloride with 2-pyrrolidin-1-ylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: It serves as a model compound for studying the effects of structural modifications on ion channel modulation.
Biology: It is used in research to understand its effects on neuronal excitability and potential therapeutic applications for neurological disorders.
作用机制
The primary mechanism of action of 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide involves the inhibition of KCNQ2 channels. These channels are crucial for regulating neuronal excitability. By inhibiting these channels, the compound can reduce neuronal firing, which may be beneficial in conditions characterized by excessive neuronal activity, such as epilepsy .
相似化合物的比较
2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide is unique due to its specific structural features that allow it to effectively inhibit KCNQ2 channels. Similar compounds include:
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamide: Another compound in the same series, known for its ability to modulate ion channels.
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)propionamide: Similar in structure but with different pharmacological properties.
These compounds share structural similarities but differ in their specific effects on ion channels and their potential therapeutic applications.
属性
分子式 |
C20H24N2O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide |
InChI |
InChI=1S/C20H24N2O/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23) |
InChI 键 |
FROGGFONBYACJB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
同义词 |
2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide ML252 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


